molecular formula C7H13NO B031119 1-Methylazepan-4-one CAS No. 1859-33-2

1-Methylazepan-4-one

Cat. No. B031119
CAS RN: 1859-33-2
M. Wt: 127.18 g/mol
InChI Key: HXCVYSRFFKEHEA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of heterocyclic compounds such as 1-Methylazepan-4-one often involves transition-metal-catalyzed processes, key bond-forming steps, and the introduction of substituents to achieve desired structural features. For example, the synthesis of 1-benzazepines, a related class of compounds, utilized transition-metal catalysis to introduce exo-methylene and methyl substituents, highlighting the complexity and versatility of approaches in synthesizing medium-sized heterocycles (Qadir et al., 2005). Additionally, the synthesis of 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence demonstrates the innovative strategies employed in forming these complex molecules (Suh et al., 2017).

Molecular Structure Analysis The molecular structure of medium-sized heterocycles, including those similar to 1-Methylazepan-4-one, is often characterized by significant amide bond distortions, which are correlated with the stability of the ground-state structure and its conformational flexibility. Studies involving solution- and solid-state structures, dynamic NMR spectroscopy, and X-ray crystallography have provided insights into these structural features and their implications on the molecule's behavior (Qadir et al., 2005).

Chemical Reactions and Properties Chemical reactions involving 1-Methylazepan-4-one derivatives are diverse, ranging from cycloaddition reactions to transformations involving internal redox reactions. For instance, the synthesis of N-substituted 1-benzazepines involves cyclopropane moieties as hydride acceptors in internal redox reactions, demonstrating the chemical reactivity and functional group transformations pertinent to these compounds (Suh et al., 2017).

Scientific Research Applications

  • Antihypertensive Agent : 1-Methylazepan-4-one has been identified as a novel antihypertensive agent with significant alpha 1-adrenergic and serotonin 2 (5-HT2) receptor antagonistic activity (Mizuno et al., 1999).

  • Synthesis of Heterocycles : It is related to compounds used in methods for constructing 1,4-oxazepines and 1,3-oxazines, which are promising routes to synthetically useful and biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).

  • GPIIb/IIIa Antagonist Analog : 1-Methylazepan-4-one is a structural analog of 3-oxo-1,4-benzodiazepine-2-acetic acid, a GPIIb/IIIa antagonist, indicating its potential in related medicinal chemistry applications (Miller et al., 1996).

  • Mild Steel Corrosion Inhibitor : Certain derivatives, such as 4-MTHT, closely related to 1-Methylazepan-4-one, have been found to be effective inhibitors of mild steel corrosion, demonstrating inhibition efficiencies up to 99% in hydrochloric acid and 80% in sulphuric acid (Lagrenée et al., 2002).

  • Synthesis of Dopamine Agonists : Compounds like 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, related to 1-Methylazepan-4-one, have been shown to be potent D-1 dopamine agonists and potent renal vasodilators (Weinstock et al., 1986).

  • mGluR5 Antagonists : Derivatives like 4-Arylethynyl-2-methyloxazole are synthesized for use as mGluR5 antagonists in the treatment of drug abuse, highlighting the potential of 1-Methylazepan-4-one in similar contexts (Iso & Kozikowski, 2006).

Future Directions

The use of 1-Methylazepan-4-one in pharmaceutical synthesis is expected to grow in the future, as new drugs are developed to treat a variety of diseases and disorders .

properties

IUPAC Name

1-methylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVYSRFFKEHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294409
Record name 1-methylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazepan-4-one

CAS RN

1859-33-2
Record name 1-methylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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